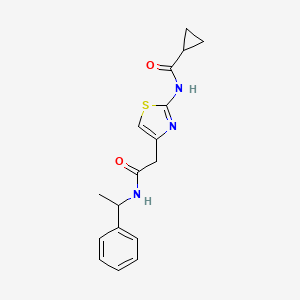![molecular formula C24H22N2O4 B2398210 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-67-1](/img/structure/B2398210.png)
4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of chromeno[4,3-b]pyridin-5-one . Chromeno[4,3-b]pyridin-5-one derivatives are aromatic structures that intriguingly incorporate an iminoalkyl (N=C–Me) unit in the pyridine cycle . They have attracted attention due to their prevalence in different kinds of alkaloids .
Synthesis Analysis
The synthesis of chromeno[4,3-b]pyridin-5-one derivatives has been achieved through various methods. One approach involves the Hantzsch reaction for a one-step assembling of the pyranopyridine fragment to produce pyrano[2’,3’:5,6]chromeno[4,3-b]pyridine-5,9-diones, which upon treatment with binucleophiles undergo chemoselective γ-pyrone ring opening with the concomitant recyclization to give five-membered cycles . Another method involves the Michael addition of 4-aminocoumarin to arylidenemalononitrile .Molecular Structure Analysis
The molecular structure of chromeno[4,3-b]pyridin-5-one derivatives incorporates an iminoalkyl (N=C–Me) unit in the pyridine cycle . The 2H-pyran-2-one unit as a part of the chromeno[4,3-b]pyridin-5-one system is noteworthy for being amenable to transformation into a 2,2-dimethyl-2H-pyran unit using the Grignard reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chromeno[4,3-b]pyridin-5-one derivatives include the Hantzsch reaction and the Michael addition . The Hantzsch reaction has been employed for a one-step assembling of the pyranopyridine fragment . The Michael addition involves the reaction of 4-aminocoumarin with arylidenemalononitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of the specific compound “4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide” are not available in the retrieved papers .Scientific Research Applications
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers have synthesized related derivatives (2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones) and assayed them against gram-positive bacteria such as Bacillus subtilis . Further exploration of its antibacterial mechanisms and efficacy could be valuable.
Analgesic Potential
The chromenopyridine system shares structural homology with tetrahydrocannabinol (THC), the active constituent of Cannabis sativa. Incorporating a pyridinic nitrogen atom into THC-like structures (such as chromenopyridine) has shown promise as an analgesic. Investigating the analgesic properties of this compound could provide insights into novel pain management strategies .
Precursor for Azacannabinoids
5H-chromeno[4,3-b]pyridin-5-ones serve as efficient precursors for azacannabinoid synthesis. Their 2H-pyran-2-one unit can be transformed into 2,2-dimethyl-2H-pyran, a crucial step in azacannabinoid production. Exploring this compound’s role in synthesizing azacannabinoids could be significant .
Synthetic Chemistry
The compound’s synthesis involves Hantzsch reaction, which assembles a pyranopyridine fragment. Understanding its reactivity and synthetic pathways can contribute to the development of related compounds with tailored properties .
Drug Discovery
Given its unique structure, this compound may serve as a starting point for drug discovery. Researchers could explore modifications to enhance specific biological activities or target specific receptors .
Biological Studies
Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids) could reveal its potential as a chemical probe or therapeutic agent. Structural studies and molecular docking experiments may shed light on its binding modes .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on chromeno[4,3-b]pyridin-5-one derivatives could involve exploring their potential applications in various fields of research and industry. Further studies could also focus on improving the synthesis methods and investigating the biological activities of these compounds .
properties
IUPAC Name |
4-butoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-3-4-13-29-17-11-9-16(10-12-17)23(27)26-20-14-15(2)21-22(25-20)18-7-5-6-8-19(18)30-24(21)28/h5-12,14H,3-4,13H2,1-2H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMIENAZBGYOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2398127.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2398131.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2398132.png)



![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)
![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)
![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)



